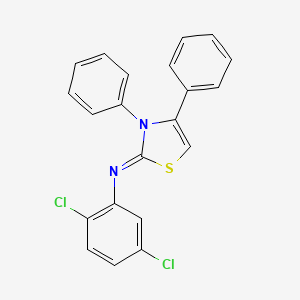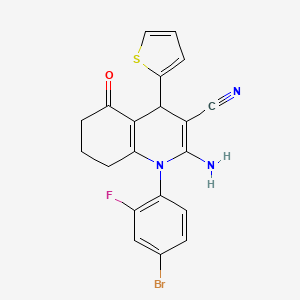![molecular formula C12H14Cl2N4O4 B4291047 N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide](/img/structure/B4291047.png)
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide
Descripción general
Descripción
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of the cardiovascular system, and its inhibition has potential therapeutic applications in various cardiovascular diseases.
Mecanismo De Acción
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP is a secondary messenger that mediates various biological processes in the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and regulation of cardiac contractility. Inhibition of sGC by N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 leads to a decrease in cGMP levels, resulting in the relaxation of smooth muscle cells, reduction of vascular resistance, and improvement of cardiac function.
Biochemical and Physiological Effects:
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 has been shown to have beneficial effects on the cardiovascular system, including vasodilation, reduction of vascular resistance, and improvement of cardiac function. It has also been shown to inhibit platelet aggregation and reduce inflammation, which may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various biological processes. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways that are mediated by cGMP.
Direcciones Futuras
1. Further investigation of the potential therapeutic applications of N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis.
2. Development of more selective sGC inhibitors that can target specific isoforms of the enzyme.
3. Investigation of the potential use of sGC inhibitors in the treatment of other diseases, such as sickle cell disease and chronic obstructive pulmonary disease.
4. Exploration of the potential use of sGC inhibitors in combination with other drugs for the treatment of various diseases.
5. Investigation of the long-term effects of sGC inhibition on the cardiovascular system and other physiological processes.
In conclusion, N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 is a potent and selective inhibitor of sGC that has potential therapeutic applications in various cardiovascular diseases. Its mechanism of action involves the inhibition of sGC, leading to a decrease in cGMP levels and relaxation of smooth muscle cells. Further research is needed to fully understand the potential therapeutic benefits and limitations of sGC inhibition by N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691.
Aplicaciones Científicas De Investigación
N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. It has also been investigated for its potential use in the treatment of other diseases such as sickle cell disease and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
N-(butylcarbamoyl)-2,6-dichloro-4-methyl-5-nitropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O4/c1-3-4-5-15-12(20)17-11(19)7-6(2)8(18(21)22)10(14)16-9(7)13/h3-5H2,1-2H3,(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWTWGCCIOJFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



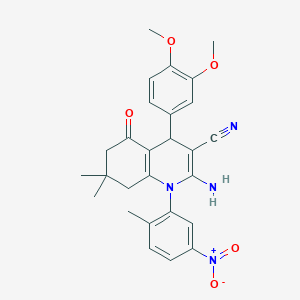
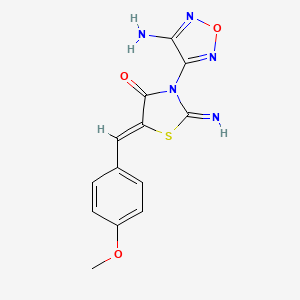
![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291002.png)
![2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B4291015.png)
![6-acetyl-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291016.png)
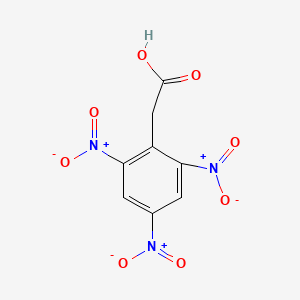

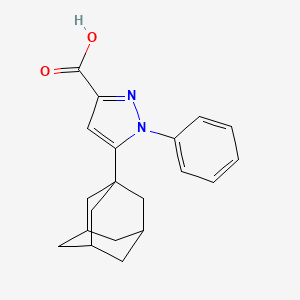
![N~2~-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-methylisovalinamide](/img/structure/B4291049.png)
![ethyl 2-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291054.png)
